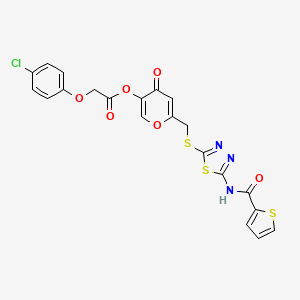

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-(4-chlorophenoxy)acetate

Description

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-(4-chlorophenoxy)acetate is a structurally complex molecule featuring:

- A 4-oxo-4H-pyran core, which provides a planar, electron-rich scaffold.

- A 1,3,4-thiadiazole ring linked via a thioether (-S-CH2-) bridge to the pyran moiety.

Properties

IUPAC Name |

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-(4-chlorophenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClN3O6S3/c22-12-3-5-13(6-4-12)30-10-18(27)31-16-9-29-14(8-15(16)26)11-33-21-25-24-20(34-21)23-19(28)17-2-1-7-32-17/h1-9H,10-11H2,(H,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIZCZUONEUMBKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)COC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClN3O6S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-(4-chlorophenoxy)acetate is a complex organic molecule that has garnered attention for its potential biological activities. Its structure combines various functional groups, which may contribute to its pharmacological properties. This article aims to summarize the biological activity of this compound based on current research findings, including synthesis methods, biological assays, and potential therapeutic applications.

Structural Overview

The compound is characterized by the following structural components:

- Pyran ring : A six-membered heterocyclic compound containing one oxygen atom.

- Thiadiazole moiety : Contributes to its biological activity through interactions with biological targets.

- Chlorophenoxyacetate group : Often associated with anti-inflammatory and analgesic effects.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Condensation Reactions : Thiophene-2-carboxylic acid is reacted with 1,3,4-thiadiazole derivatives under dehydrating conditions.

- Thioetherification : Formation of a thioether bond between the thiophene and thiadiazole units.

- Esterification : Attaching the chlorophenoxyacetate group via ester linkage.

These reactions are generally conducted under controlled temperatures (60-80°C) with catalysts like p-toluenesulfonic acid to facilitate the esterification process.

Anticholinesterase Activity

Recent studies have highlighted the potential of thiadiazole derivatives in enhancing cholinergic neurotransmission, which is crucial in treating neurodegenerative diseases such as Alzheimer's. For instance, derivatives similar to the compound have shown significant inhibition of acetylcholinesterase (AChE), a key enzyme in neurotransmission:

- IC50 Values : Some compounds exhibited IC50 values lower than that of donepezil (0.6 µM), indicating superior activity. For example, a related derivative displayed an IC50 of 1.82 nM, showcasing its potency as an AChE inhibitor .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of similar compounds against various cancer cell lines. The results indicate that these derivatives possess notable antiproliferative properties:

| Cell Line | Compound Activity | Reference |

|---|---|---|

| HeLa (Cervical) | High Cytotoxicity | |

| HepG2 (Liver) | Moderate Cytotoxicity | |

| A549 (Lung) | High Cytotoxicity |

Some derivatives exhibited cytotoxicity 2.5 to 5.2 times greater than standard chemotherapeutics like 5-fluorouracil.

The proposed mechanism for the biological activity of this compound involves its interaction with specific enzymes and receptors:

- AChE Inhibition : By inhibiting AChE, the compound increases acetylcholine levels in synapses, enhancing cholinergic signaling.

- Receptor Modulation : The presence of the pyran and thiadiazole rings may facilitate binding to various receptors involved in neurotransmission and cancer cell proliferation.

Case Studies

A recent case study explored the efficacy of a related thiadiazole derivative in a mouse model for Alzheimer's disease. The study reported significant improvements in cognitive function and memory retention compared to control groups treated with placebo .

Comparison with Similar Compounds

Core Heterocyclic Systems

- Pyran vs. Pyridine/Pyrimidine: The target compound’s 4-oxo-pyran core differs from pyridine or pyrimidine rings in compounds like ethyl 3-amino-5-(4-chlorophenyl)-thiophene-2-carboxylate () .

- Thiadiazole vs. Thiadiazine/Triazepine: The 1,3,4-thiadiazole moiety is structurally distinct from thiadiazine (e.g., 5-(4-chlorophenyl)-4-oxo-2-thioxo-1,3,4,5-tetrahydro-2H-benzo[4',5']thiazolo[3',2':1,6]pyrido[2,3-d]pyrimidine in ) and triazepine (e.g., 6-methyl-2-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-thieno[2,3-e][1,2,4]triazepine-7-carboxamide in ) . Thiadiazole’s smaller ring size and sulfur content may confer greater metabolic stability.

Substituent Effects

- Chlorophenyl Groups: The 4-chlorophenoxy group in the target compound mirrors substituents in 4-{[3-amino-6-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]amino}-N-carbamimidoylbenzenesulfonamide () . Chlorine’s electron-withdrawing nature enhances lipophilicity and may improve membrane penetration.

- Thiophene-2-Carboxamide: This group is analogous to the thiophene-3-carbonitrile in 5-methyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-thieno[2,3-d]pyrimidine-4-one () .

Key Reactions

The target compound likely requires:

Esterification: Similar to ethyl 3-amino-5-(4-chlorophenyl)-thiophene-2-carboxylate synthesis (), where ethanol and HCl facilitate ester formation .

Thioether Formation: Alkylation with a thiol-containing intermediate, as seen in ethyl 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetate () .

Cyclization : Intramolecular reactions to form the thiadiazole ring, akin to hydrazine hydrate-mediated cyclizations in .

Yield and Efficiency

- reports 76% yields for analogous esterification and cyclization steps , suggesting comparable efficiency for the target compound’s synthesis.

- Thioether linkages (e.g., in ) often require catalytic bases like K2CO3, with yields >70% .

Spectral and Physicochemical Data

NMR Signatures

- Pyran Ring: The 4-oxo group would show a carbonyl signal near 170–175 ppm in 13C NMR, similar to 4-oxo-thieno[3,2-d]pyrimidine derivatives () .

- Thiadiazole and Thiophene : Aromatic protons in the thiophene ring resonate at 6.8–7.5 ppm (1H NMR), as seen in .

- Ester Group: The 2-(4-chlorophenoxy)acetate ester’s methylene (-OCH2-) protons appear near 4.2–4.5 ppm (cf. ethyl 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetate in ) .

Q & A

Q. What are the key synthetic steps for preparing the target compound?

The synthesis involves multi-step reactions:

- Step 1 : Formation of the thiophene-2-carboxamide intermediate via coupling reactions, often using ethanol or DMF as solvents under reflux (yields ~76%) .

- Step 2 : Construction of the 1,3,4-thiadiazole ring via cyclization with hydrazine derivatives, requiring precise temperature control (e.g., 80°C for 5 hours in DMF) .

- Step 3 : Coupling the thiadiazole moiety with a pyran-4-one core, followed by esterification with 2-(4-chlorophenoxy)acetate. Reaction times and solvent polarity significantly influence yields .

Table 1. Synthesis Conditions for Analogous Compounds

| Step | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Thiophene intermediate | Ethanol | Reflux | 76% | |

| Thiadiazole formation | DMF | 80°C | 68–85% | |

| Esterification | THF/DCM | RT | 70–78% |

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- IR Spectroscopy : Identifies functional groups (e.g., C=O at 1650–1750 cm⁻¹, C=N at 1600–1680 cm⁻¹) .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments (e.g., methyl groups at δ 2.5–3.5 ppm) and carbon frameworks .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., M⁺ peaks with 3–5% relative abundance) .

- HPLC : Ensures purity (>95% for pharmacological studies) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for heterocycle formation compared to ethanol .

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., NaOAc) improve cyclization efficiency .

- Temperature Control : Reflux conditions (70–100°C) ensure complete conversion without side reactions .

Example : Replacing ethanol with DMF in thiadiazole synthesis increased yields from 76% to 85% in analogous compounds .

Q. How do researchers address contradictions in spectral data during characterization?

Discrepancies (e.g., unexpected NMR shifts or IR peaks) are resolved by:

- Repeating synthesis to rule out impurities.

- Cross-validation with alternative techniques (e.g., X-ray crystallography for ambiguous structures) .

- Computational validation (DFT calculations) to predict spectral profiles and compare with experimental data .

Case Study : A study on thiophene derivatives () reported inconsistent melting points (160–204°C) due to polymorphic forms, resolved via differential scanning calorimetry (DSC) .

Q. What computational strategies enhance reaction design for this compound?

The ICReDD framework integrates:

- Quantum chemical calculations to predict reaction pathways and transition states .

- Machine learning to identify optimal conditions (e.g., solvent, catalyst) from historical data .

- Feedback loops where experimental results refine computational models for iterative optimization .

Q. How is the biological activity of this compound evaluated in preclinical studies?

- In vitro assays : Test inhibition of kinases (e.g., EGFR) or anti-inflammatory targets (COX-2) using enzyme-linked immunosorbent assays (ELISA) .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Molecular docking : Predict binding affinities to biological targets (e.g., ATP-binding pockets) .

Table 2. Biological Activity of Analogous Compounds

| Compound Class | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Thiazolidinone derivatives | COX-2 | 0.8–2.1 | |

| Pyrimidine analogs | EGFR kinase | 1.5–3.4 |

Q. What challenges arise in purifying multi-step synthetic products?

- Byproduct removal : Use column chromatography (silica gel, eluent: hexane/ethyl acetate) .

- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to isolate high-purity crystals .

- Scale-up limitations : Transition from batch to flow chemistry improves reproducibility .

Q. How can stability studies inform storage conditions for this compound?

- Thermal stability : Thermogravimetric analysis (TGA) determines decomposition temperatures (>150°C in most cases) .

- Solubility : Test in buffers (pH 4–9) to identify compatible solvents (e.g., DMSO for biological assays) .

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent oxidation .

Q. What strategies guide structure-activity relationship (SAR) studies for derivatives?

Q. How are mechanistic insights into reactivity pathways obtained?

- Kinetic studies : Monitor reaction progress via in-situ NMR or IR to identify rate-determining steps .

- Isotopic labeling : Use ¹³C-labeled reagents to trace carbon migration during cyclization .

- Computational modeling : Simulate transition states to explain regioselectivity in heterocycle formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.